molecular formula C18H11F3N2O B3288818 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine CAS No. 853312-75-1

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

Cat. No. B3288818
CAS RN: 853312-75-1
M. Wt: 328.3 g/mol
InChI Key: POIIXVAOLCUFPN-UHFFFAOYSA-N
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Description

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a synthetic compound that has gained interest in scientific research due to its unique structure and potential applications.

Scientific Research Applications

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of protein kinase C (PKC) and the N-methyl-D-aspartate (NMDA) receptor. These activities make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine involves its ability to bind to and inhibit the activity of PKC and the NMDA receptor. PKC is an enzyme that plays a crucial role in signal transduction pathways and is involved in the regulation of various cellular processes. The NMDA receptor is a type of glutamate receptor that plays a role in synaptic plasticity and learning and memory.
Biochemical and physiological effects:
The inhibition of PKC and the NMDA receptor by 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine can lead to various biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine in lab experiments include its ability to selectively inhibit PKC and the NMDA receptor, its potential therapeutic applications, and its unique structure. The limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine. These include:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of more efficient synthesis methods to increase availability.
3. Exploration of its potential therapeutic applications in the treatment of neurological disorders.
4. Investigation of its activity on other enzymes and receptors to identify additional potential applications.
5. Development of derivatives with improved potency and selectivity.
In conclusion, 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a synthetic compound with potential applications in scientific research. Its ability to selectively inhibit PKC and the NMDA receptor makes it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and derivatives with improved potency and selectivity.

properties

IUPAC Name

3-methyl-6-naphthalen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c1-10-16-14(18(19,20)21)9-15(22-17(16)24-23-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIIXVAOLCUFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

CAS RN

853312-75-1
Record name 3-METHYL-6-(2-NAPHTHYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Reactant of Route 2
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Reactant of Route 3
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Reactant of Route 4
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Reactant of Route 5
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Reactant of Route 6
Reactant of Route 6
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

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